molecular formula C12H18ClN3O B1479165 2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine CAS No. 2098037-31-9

2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine

Cat. No.: B1479165
CAS No.: 2098037-31-9
M. Wt: 255.74 g/mol
InChI Key: YVPWDTRFDQFFMG-UHFFFAOYSA-N
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Description

“2-Chloro-3-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrazine” is a chemical compound . It is used for research and development purposes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to form regioisomeric 3- and 5-substituted pyrazoles. This indicates potential applications in the synthesis of complex pyrazoles (Mikhed’kina et al., 2009).
  • The compound is also involved in the synthesis of a variety of heterocyclic compounds such as pyrazolo, oxadiazolylthieno pyridines, demonstrating its versatility in chemical synthesis (Elneairy et al., 2006).

Biological and Pharmacological Applications

  • Some derivatives of this compound have been explored for their antimicrobial and antimycobacterial activities, which suggests potential in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
  • Additionally, 3,5-diphenyl-2-pyrazoline derivatives, synthesized from similar compounds, have shown antidepressant activities in preclinical models, indicating potential applications in drug discovery for mental health disorders (Palaska et al., 2001).

Material Science and Photophysical Properties

  • Pyrazine-based push-pull chromophores, which can be synthesized from related compounds, have been studied for their optical absorption and emission properties. This suggests applications in the development of new materials for optoelectronic devices (Hoffert et al., 2017).
  • Mononuclear ruthenium(II) carbonyl complexes with heterocycle-based asymmetric bidentate ligands, potentially including derivatives of this compound, have been synthesized and characterized, indicating potential applications in coordination chemistry and material science (Mulhern et al., 2006).

Properties

IUPAC Name

2-chloro-3-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-12(2)8-16(6-9(12)7-17-3)11-10(13)14-4-5-15-11/h4-5,9H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPWDTRFDQFFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C2=NC=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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